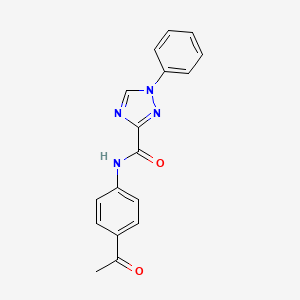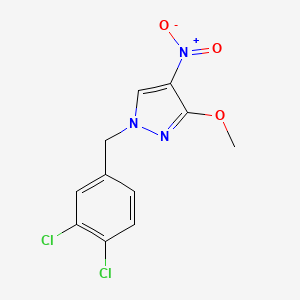
N-benzyl-N-ethyl-2-(phenylsulfonyl)acetamide
Descripción general
Descripción
N-benzyl-N-ethyl-2-(phenylsulfonyl)acetamide, commonly known as BES, is a chemical compound that has been extensively studied for its various biological activities. BES is a sulfonamide derivative that has been found to be effective in treating various diseases due to its unique mechanism of action.
Mecanismo De Acción
BES has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, such as acid-base balance, respiration, and bone resorption. By inhibiting the activity of carbonic anhydrase, BES reduces the production of bicarbonate ions, which leads to a decrease in pH. This decrease in pH has been found to be responsible for the anticonvulsant, anti-inflammatory, and analgesic effects of BES.
Biochemical and Physiological Effects
BES has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are responsible for the inflammatory response. BES has also been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. In addition, BES has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BES has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its various biological activities. However, BES has some limitations for lab experiments. It is a sulfonamide derivative, which can be toxic to certain cell types. In addition, BES has been found to exhibit some cytotoxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BES. One direction is to investigate the potential of BES as a treatment for other types of cancer. Another direction is to investigate the potential of BES as a treatment for other diseases, such as epilepsy and osteoporosis. In addition, further studies are needed to understand the mechanism of action of BES and its effects on various physiological processes.
Aplicaciones Científicas De Investigación
BES has been extensively studied for its various biological activities. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic effects. BES has also been found to be effective in treating certain types of cancer, such as breast cancer, by inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-benzyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-18(13-15-9-5-3-6-10-15)17(19)14-22(20,21)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBXDQBLEZSESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)

![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)
![2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234739.png)


![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)
![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)
![5-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4234772.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)
